molecular formula C3H8ClNO2 B187293 O-Acetyl-N-methylhydroxylamine Hydrochloride CAS No. 19689-95-3

O-Acetyl-N-methylhydroxylamine Hydrochloride

Cat. No.: B187293
CAS No.: 19689-95-3
M. Wt: 125.55 g/mol
InChI Key: ZTMICKVBCKWFHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

O-Acetyl-N-methylhydroxylamine Hydrochloride can be synthesized through the acetylation of N-methylhydroxylamine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents under controlled conditions . The reaction is carried out in an inert atmosphere to prevent moisture and heat sensitivity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

O-Acetyl-N-methylhydroxylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include acetic anhydride, acetyl chloride, and various nucleophiles. The reactions are typically carried out under an inert atmosphere to prevent degradation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the acetyl group is replaced by other functional groups, leading to the formation of new compounds .

Scientific Research Applications

O-Acetyl-N-methylhydroxylamine Hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of O-Acetyl-N-methylhydroxylamine Hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

    N-Methylhydroxylamine Hydrochloride: Similar in structure but lacks the acetyl group.

    O-Acetylhydroxylamine Hydrochloride: Similar but without the methyl group.

Uniqueness

O-Acetyl-N-methylhydroxylamine Hydrochloride is unique due to the presence of both acetyl and methyl groups, which enhance its reactivity and versatility in chemical synthesis compared to its analogs .

Properties

IUPAC Name

methylamino acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.ClH/c1-3(5)6-4-2;/h4H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMICKVBCKWFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546439
Record name 1-[(Methylamino)oxy]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19689-95-3
Record name 1-[(Methylamino)oxy]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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